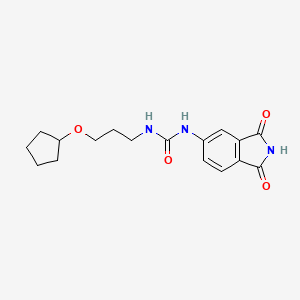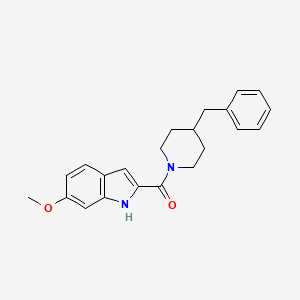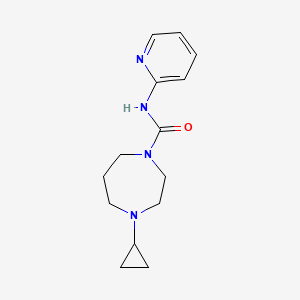
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has shown potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.
Wirkmechanismus
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status affects the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, this compound increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. This compound has also been shown to have a low toxicity profile, with few side effects reported in preclinical studies. One limitation of this compound is its relatively low potency compared to other HDAC inhibitors. Another limitation is the potential for off-target effects, which may affect the expression of non-cancer-related genes.
Zukünftige Richtungen
Future research on N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could focus on its potential as a combination therapy with other anticancer agents. This compound could also be studied for its effects on the immune system, as HDAC inhibitors have been shown to modulate immune responses. Further studies could also investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
This compound is a promising anticancer agent that works by inhibiting HDAC enzymes. Its specificity and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use, the potential for combination therapies and its effects on the immune system make it an exciting area of study for future research.
Synthesemethoden
The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide involves the reaction of 4-methylsulfonylphenylhydrazine with 3-phenylpyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. The final product is obtained by recrystallization from ethyl acetate. The yield of this compound is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)17-9-7-16(8-10-17)20-18(22)19(23)21-12-11-15(13-21)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUDDCDZQPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)
![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
